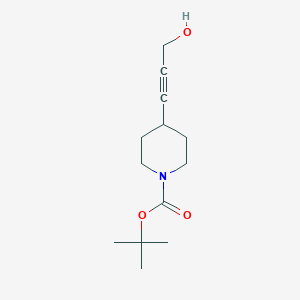

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

Description

Chemical Nomenclature and Classification

IUPAC Name:

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

CAS Registry Number:

403802-41-5

Molecular Formula:

C₁₃H₂₁NO₃

Molecular Weight:

239.31 g/mol

Classification:

- Functional Groups:

- Piperidine core (six-membered nitrogen-containing heterocycle)

- tert-Butyl carbamate (Boc protecting group)

- Propargyl alcohol substituent (hydroxy-terminated alkyne)

- Chemical Family:

Protected piperidine derivative with dual functionalization (alkyne and hydroxyl groups).

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Storage Conditions | 2–8°C, sealed in dry |

Structural Features and Molecular Architecture

The compound exhibits a piperidine ring substituted at the 4-position with a 3-hydroxyprop-1-ynyl group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group . Key structural attributes include:

- Piperidine Ring Conformation:

- Propargyl Alcohol Substituent:

- Boc Protection:

Stereoelectronic Properties:

Historical Context in Piperidine Chemistry

Piperidine derivatives have been pivotal in organic synthesis since the 19th century, with piperidine itself first isolated from black pepper alkaloids . Key milestones relevant to this compound include:

- Boc Protection Strategy:

Introduced in the 1960s, the tert-butoxycarbonyl group revolutionized peptide and heterocycle synthesis by providing a stable, reversible protecting group for amines . - Propargyl Alcohol Applications:

Propargyl derivatives gained prominence in the 2000s for click chemistry and enzyme inhibition studies, particularly in monoamine oxidase (MAO) inhibitor design . - Piperidine Functionalization:

Advances in cross-coupling reactions (e.g., Sonogashira) enabled precise alkyne incorporation into piperidine scaffolds, as seen in this compound’s synthesis .

Significance in Organic and Medicinal Chemistry Research

This compound serves as a versatile intermediate in drug discovery and materials science:

- Drug Development:

- Enzyme Inhibition Studies:

- Materials Science:

Synthetic Utility:

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxyprop-1-ynyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,6-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIPHCXERBVLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the necessary substituents.

Introduction of the Hydroxypropynyl Group: This step involves the addition of a hydroxypropynyl group to the piperidine ring, often through a nucleophilic substitution reaction.

Esterification: The final step is the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxypropynyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Pharmacological Research

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests it may exhibit activity on various biological targets, including receptors and enzymes involved in neurological functions.

Case Study Example : A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds, highlighting their potential as modulators of neurotransmitter systems. The introduction of the hydroxypropynyl group was shown to enhance binding affinity to specific receptors, making this compound a candidate for further development in treating neurological disorders .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its unique functional groups allow for diverse chemical modifications, enabling the creation of new compounds with tailored biological activities.

Synthesis Example :

Building Block in Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its stability and reactivity. It can be employed in various coupling reactions, leading to the formation of complex organic structures.

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles | Formation of substituted piperidines |

| Coupling Reactions | Forms new C-C bonds | Synthesis of larger organic frameworks |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Piperidine Derivatives: Structural and Functional Differences

The following table summarizes key analogs and their distinctions:

Key Comparative Insights

Reactivity and Functional Group Influence

- Acetylenic vs. Saturated Chains :

The target compound’s propynyl group enables participation in Huisgen cycloaddition (click chemistry), unlike the saturated propyl analog (CAS 156185-63-6), which is more suited for hydrogenation or nucleophilic substitutions . - Aromatic vs.

Physicochemical Properties

- Molecular Weight :

The target compound (239.31 g/mol) is lighter than most analogs, except the thiol-containing derivative (245.38 g/mol), due to the compact acetylenic group . - Solubility and Stability: The Boc-protected amino-pyridinyl analog (CAS 1707580-61-7) may exhibit lower aqueous solubility compared to the hydroxypropynyl target due to its aromaticity and higher molecular weight .

Biological Activity

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H21NO4

- Molecular Weight : 255.31 g/mol

- CAS Number : 374794-87-3

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a hydroxylated propynyl side chain.

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related piperidine derivatives show their ability to inhibit amyloid beta aggregation, which is crucial in the context of Alzheimer's disease. This inhibition reduces oxidative stress and neuronal damage, suggesting a protective effect on astrocytes and neurons under pathological conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic signaling in the brain .

- β-secretase Inhibition : Inhibition of β-secretase has been observed in related compounds, which may prevent the formation of amyloid plaques associated with Alzheimer's disease .

- Reduction of Inflammatory Markers : The compound may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative diseases .

Study 1: Neuroprotective Efficacy

A study investigated the effects of a piperidine derivative on astrocyte viability in the presence of amyloid beta peptide (Aβ1-42). The results demonstrated that treatment with the compound significantly improved cell viability compared to controls treated only with Aβ1-42. Specifically, cell viability increased from 43.78% in Aβ-treated cells to 62.98% when co-treated with the compound .

| Treatment Group | Cell Viability (%) |

|---|---|

| Aβ1-42 | 43.78 ± 7.17 |

| Aβ1-42 + Compound | 62.98 ± 4.92 |

Study 2: In Vivo Model

In an in vivo model using rats administered scopolamine (a drug that induces cognitive impairment), the compound showed moderate protective effects against cognitive decline. However, it did not significantly outperform established treatments like galantamine, indicating that while promising, further optimization is necessary for clinical efficacy .

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate in laboratory settings?

Answer:

- PPE Requirements : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators for minor exposures or OV/AG/P99 respirators for higher-risk scenarios .

- Storage : Store in a cool, dry place away from strong oxidizers and ignition sources. Stability under normal conditions is reported, but decomposition products (e.g., carbon/nitrogen oxides) may form upon combustion .

- Spill Management : Contain spills with inert absorbents, avoid water jets, and dispose of waste via certified hazardous waste handlers .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Answer:

- Chromatography : Use HPLC or GC-MS to assess purity. For derivatives, silica gel column chromatography is recommended for purification .

- Spectroscopy : Confirm structure via H/C NMR (peaks for tert-butyl, piperidine, and alkyne protons) and FT-IR (C≡C stretch ~2100–2260 cm) .

- Crystallography : For crystalline derivatives, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides precise stereochemical data .

Q. What are the key stability considerations for this compound under experimental conditions?

Answer:

- Thermal Stability : Avoid temperatures >100°C, as tert-butyl carbamates may decompose. Use TGA/DSC to profile thermal behavior .

- Light Sensitivity : Store in amber vials if photoactive groups (e.g., nitro or aryl moieties) are present in derivatives .

- Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) and acids/bases, which may cleave the carbamate or alkyne groups .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

Answer:

- Catalyst Screening : Test Pd/Cu catalysts for alkyne coupling steps (e.g., Sonogashira reactions). Optimize solvent polarity (e.g., DMF for polar intermediates, THF for non-polar) .

- Reaction Monitoring : Use in situ FT-IR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

- Workup Strategies : Employ aqueous/organic biphasic extraction to remove unreacted reagents. For hygroscopic intermediates, use anhydrous MgSO or molecular sieves .

Q. How should researchers address contradictory data on the compound’s reactivity or toxicity?

Answer:

- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., compare cytotoxicity assays like MTT and LDH release) .

- Condition-Specific Replication : Repeat experiments under varying pH, temperature, or solvent systems to identify confounding factors .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites or toxicity pathways, corroborating experimental results .

Q. What strategies are effective for incorporating this compound into bioactive macromolecules (e.g., PROTACs or enzyme inhibitors)?

Answer:

- Functional Group Compatibility : Exploit the alkyne for click chemistry (e.g., CuAAC with azide-functionalized biomolecules) .

- Protecting Group Strategy : Retain the tert-butyl carbamate during synthesis; cleave with TFA post-conjugation to expose the piperidine amine for further derivatization .

- Biological Testing : Screen for target binding using SPR or ITC, and validate cellular uptake via fluorescence tagging (e.g., BODIPY conjugates) .

Q. What analytical methods are suitable for characterizing decomposition products under stress conditions?

Answer:

- Mass Spectrometry : HRMS (ESI-TOF) identifies low-abundance degradation products (e.g., oxidized alkyne or carbamate cleavage fragments) .

- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating to profile decomposition thresholds .

- Gas Chromatography : Detect volatile byproducts (e.g., CO, NO) using GC-ECD or GC-TCD .

Methodological Notes

- Safety Data Gaps : Acute toxicity data may be limited; adopt ALARA principles and conduct pilot toxicity assays (e.g., zebrafish models) before scaling .

- Crystallization Challenges : If crystals fail to form, try vapor diffusion with hexane/ethyl acetate or use seeding techniques with SHELXD for phase resolution .

- Reaction Contradictions : If alkyne reactivity diverges from literature, verify catalyst purity or test for trace metal contaminants via ICP-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.